molecular formula C11H22O2Si B14133810 2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid CAS No. 88729-72-0

2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid

Cat. No.: B14133810
CAS No.: 88729-72-0
M. Wt: 214.38 g/mol
InChI Key: XGUXUSDHHONTEL-UHFFFAOYSA-N
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Description

2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethenyl group, a methyl group, and a trimethylsilyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of pentanoic acid derivatives and trimethylsilyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethenyl and trimethylsilyl groups play a crucial role in its reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pentenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
  • 2-Ketoisovaleric acid, bis(trimethylsilyl)-
  • 2-Methyl-3-ketobutyric acid, bis(trimethylsilyl)-

Uniqueness

2-Ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the ethenyl group allows for additional reactivity compared to similar compounds, making it valuable in various applications.

Properties

CAS No.

88729-72-0

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

2-ethenyl-2-methyl-5-trimethylsilylpentanoic acid

InChI

InChI=1S/C11H22O2Si/c1-6-11(2,10(12)13)8-7-9-14(3,4)5/h6H,1,7-9H2,2-5H3,(H,12,13)

InChI Key

XGUXUSDHHONTEL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC[Si](C)(C)C)(C=C)C(=O)O

Origin of Product

United States

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